Tirofiban HCl
Descripción general
Descripción
Combination Therapy with Tirofiban and Enoxaparin in Acute Coronary Syndromes
Tirofiban is an intravenous glycoprotein IIb/IIIa antagonist effective in reducing cardiac ischemic events in patients with unstable angina and non-Q-wave myocardial infarction. A study explored the combination of tirofiban with enoxaparin, a low molecular weight heparin, and found it to be generally well-tolerated. The coadministration resulted in a more consistent inhibition of platelet aggregation and a lower adjusted bleeding time compared to the combination with unfractionated heparin, suggesting therapeutic potential for this combination .
Characterization and Metal Affinity of Tirofiban
The molecular structure of Tirofiban has been characterized, revealing that in the solid state, the carboxylic group is anionic while the piperidine molecule is protonated. Tirofiban has three pKa values and shows a strong affinity for various metal ions, forming stable complexes through the carboxylic group while the piperidine nitrogen remains protonated. These complexes are stabilized by hydrogen bonds and stacking interactions involving the phenyl ring of the tyrosine residue .
Synthesis of Tirofiban Hydrochloride
Two different synthesis methods for Tirofiban hydrochloride have been reported. One synthesis starts from L-tyrosine and involves five main reactions, resulting in a total yield of 33% . Another synthesis route from 4-(4-piperidinyl)-1-chlorobutane and L-tyrosine involves seven steps, with a higher yield of 21.6%. Both methods have been validated by spectroscopic techniques such as 1H-NMR, IR, and MS .
Platelet Glycoprotein IIb/IIIa Receptor Inhibitor Tirofiban in Acute Ischemic Stroke
Tirofiban is a selective glycoprotein IIb/IIIa receptor inhibitor that prevents fibrinogen-dependent platelet aggregation and thrombus formation. Its use in acute ischemic stroke has been evaluated, showing benefits in preventing stroke progression, improving functional independence, and reducing mortality, especially in high-risk patients. While the optimal dosage and target patients are not fully established, tirofiban's high affinity and short half-life make it a promising agent in the acute treatment of ischemic stroke .
Tirofiban Hydrochloride
Tirofiban hydrochloride is a non-peptide tyrosine derivative with anticoagulant properties. It antagonizes fibrinogen binding to the GP IIb/IIIa complex on platelets, preventing adenylyl cyclase activation and resulting in decreased cAMP levels. This interference with platelet membrane function reduces platelet-platelet interaction and prolongs bleeding time .
Intracoronary Thrombus and Platelet Glycoprotein IIb/IIIa Receptor Blockade with Tirofiban
The PRISM-PLUS trial investigated the effects of tirofiban on culprit lesions in patients with unstable angina or non-Q-wave myocardial infarction. The addition of tirofiban to heparin significantly reduced intracoronary thrombus burden, improved perfusion grade, and decreased the severity of obstruction without affecting the underlying plaque. These findings support the clinical benefit of tirofiban in combination with heparin .
Aplicaciones Científicas De Investigación
Tirofiban in Acute Ischemic Stroke
Tirofiban, a glycoprotein IIb/IIIa receptor inhibitor, has shown potential in the treatment of acute ischemic stroke. It inhibits fibrinogen-dependent platelet aggregation, which is crucial in thrombus formation related to ischemic stroke. Research indicates its usefulness in preventing stroke progression, reducing stent thrombosis, and improving functional independence and mortality, especially in high-risk patients. However, the optimal dosage and application settings require further investigation. Its specific inhibition of ongoing platelet aggregation, rather than absolute thrombolysis, suggests a significant role in acute stroke treatment (Yang et al., 2019).
Effects on Random Skin Flap Survival in Rats
Tirofiban has been studied for its effects on skin flap survival in rats. The drug was found to increase the survival rate of skin flaps, indicating its potential in reconstructive surgery. This effect is attributed to increased vascular endothelial growth factor (VEGF) expression and antioxidative properties, leading to improved angiogenesis and reduced inflammation (Cheng et al., 2017).
Tirofiban's Renal Protective Effects
Studies have demonstrated the protective effects of Tirofiban on renal ischemia/reperfusion injury. It was found to reduce serum creatinine and blood urea nitrogen levels, alleviate renal histopathological changes, and decrease ROS production in injured kidneys. These protective effects are linked to the restoration of the eNOS/iNOS balance, indicating a potential therapeutic application in renal injuries (Guan et al., 2015).
Vasorelaxation of Coronary Artery
Research has shown that Tirofiban can induce vasorelaxation in the coronary artery through an endothelium-dependent NO-cGMP signaling pathway. It activates the PI3K/Akt/eNOS pathway, leading to increased NO production and subsequent vasodilation. This effect might contribute to its therapeutic impact on the no-reflow phenomenon during percutaneous coronary intervention (PCI) (Xia et al., 2016).
Enhancement of Endothelial Cell Functions
Tirofiban has been found to induce VEGF production, stimulating the migration and proliferation of endothelial cells. This suggests a role in promoting endothelial repair, which could be beneficial in acute coronary syndromes undergoing PCI. The drug's ability to stimulate endothelial growth and repair could be a significant factor in its clinical applications (Giordano et al., 2014).
Safety And Hazards
Tirofiban HCl is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be avoided if inhaled, and contact with skin and eyes should be avoided .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144494-65-5 (Parent) | |
Record name | Tirofiban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70931418 | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aggrastat | |
CAS RN |
142373-60-2 | |
Record name | Tirofiban hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142373-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKE1P4X57J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.